molecular formula C11H13BrO2 B15311535 2-(2-Bromophenyl)-3-methylbutanoic acid

2-(2-Bromophenyl)-3-methylbutanoic acid

Cat. No.: B15311535
M. Wt: 257.12 g/mol
InChI Key: GBRCQFCZNRXPNI-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-3-methylbutanoic acid typically involves the bromination of a suitable precursor, such as 2-phenyl-3-methylbutanoic acid. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvent, temperature, and reaction time are optimized to achieve high purity and yield of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-phenyl-3-methylbutanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized products such as carboxylic acids.
  • Reduced products like 2-phenyl-3-methylbutanoic acid.

Scientific Research Applications

2-(2-Bromophenyl)-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

    2-Phenyl-3-methylbutanoic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.

    2-(2-Chlorophenyl)-3-methylbutanoic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    2-(2-Fluorophenyl)-3-methylbutanoic acid: The presence of a fluorine atom affects the compound’s electronic properties and interactions.

Uniqueness: 2-(2-Bromophenyl)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities. Its specific interactions and applications make it a valuable compound in various research domains.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-(2-bromophenyl)-3-methylbutanoic acid

InChI

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-5-3-4-6-9(8)12/h3-7,10H,1-2H3,(H,13,14)

InChI Key

GBRCQFCZNRXPNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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